

Statistical Validation of Mycoversilin: A Comparative Analysis

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Compound of Interest		
Compound Name:	Mycoversilin	
Cat. No.:	B1227834	Get Quote

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This guide provides a comparative analysis of **Mycoversilin**'s antifungal activity against Trichophyton rubrum, a common cause of dermatophytosis. The data presented here is intended for researchers, scientists, and drug development professionals to objectively evaluate **Mycoversilin**'s performance relative to other established antifungal agents.

Quantitative Data Summary

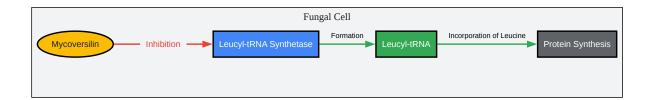
The following table summarizes the in vitro activity of **Mycoversilin** and its alternatives against Trichophyton rubrum, as determined by Minimum Inhibitory Concentration (MIC) assays. It is important to note that the presented data for **Mycoversilin** is from a 1984 study, while the data for the alternative antifungals is from a more recent publication. Direct comparative studies performed under identical conditions were not available. Therefore, this data should be interpreted with caution.



Antifungal Agent	Organism	MIC (μg/mL)	Reference
Mycoversilin	Trichophyton rubrum	15	[1][2]
Terbinafine	Trichophyton rubrum	≤0.031	
Itraconazole	Trichophyton rubrum	≤0.031 - 1.0	-
Ketoconazole	Trichophyton rubrum	0.0625 - 2	-
Griseofulvin	Trichophyton rubrum	0.25 - 2.0	

Mechanism of Action: Mycoversilin

Mycoversilin exhibits its antifungal effect by disrupting protein synthesis in filamentous fungi. Specifically, it inhibits the enzyme leucyl-tRNA synthetase, which is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA). This blockage prevents the incorporation of leucine into newly forming polypeptide chains, thereby halting protein production and inhibiting fungal growth.[2]



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Mycoversilin's inhibitory action on protein synthesis.

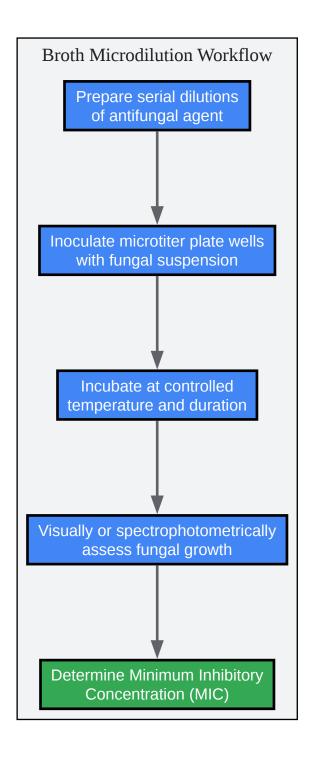
Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents against filamentous fungi is crucial for evaluating their efficacy. The standardized method for this is the broth microdilution assay, as established by the Clinical and Laboratory Standards Institute (CLSI).



Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the lowest concentration of the antifungal agent that inhibits visible growth of the fungus is determined as the MIC.





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Workflow for MIC determination via broth microdilution.

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References

- 1. Mycoversilin, a new antifungal antibiotic. I. Fermentation, isolation and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoversilin, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum PubMed [pubmed.ncbi.nlm.nih.gov]
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